molecular formula C16H16N2O2 B11850334 tert-Butyl 2-cyano-2-(quinolin-2(1H)-ylidene)acetate CAS No. 2859-27-0

tert-Butyl 2-cyano-2-(quinolin-2(1H)-ylidene)acetate

Cat. No.: B11850334
CAS No.: 2859-27-0
M. Wt: 268.31 g/mol
InChI Key: ZVVGVUDETQKEBQ-WYMLVPIESA-N
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Description

tert-Butyl 2-cyano-2-(quinolin-2(1H)-ylidene)acetate is an organic compound that features a quinoline moiety attached to a cyanoacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-cyano-2-(quinolin-2(1H)-ylidene)acetate typically involves the reaction of quinoline derivatives with cyanoacetic acid esters. One common method is the catalyst-free synthesis, which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-cyano-2-(quinolin-2(1H)-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of functionalized quinoline derivatives.

Scientific Research Applications

tert-Butyl 2-cyano-2-(quinolin-2(1H)-ylidene)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: Used in the synthesis of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism by which tert-Butyl 2-cyano-2-(quinolin-2(1H)-ylidene)acetate exerts its effects involves interactions with molecular targets and pathways. The quinoline moiety can interact with various enzymes and receptors, influencing biological processes. The cyano group can participate in nucleophilic addition reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-cyano-2-(quinolin-2(1H)-ylidene)acetate is unique due to its specific combination of a quinoline moiety and a cyanoacetate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2859-27-0

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

tert-butyl (2E)-2-cyano-2-(1H-quinolin-2-ylidene)acetate

InChI

InChI=1S/C16H16N2O2/c1-16(2,3)20-15(19)12(10-17)14-9-8-11-6-4-5-7-13(11)18-14/h4-9,18H,1-3H3/b14-12+

InChI Key

ZVVGVUDETQKEBQ-WYMLVPIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C(=C/1\C=CC2=CC=CC=C2N1)/C#N

Canonical SMILES

CC(C)(C)OC(=O)C(=C1C=CC2=CC=CC=C2N1)C#N

Origin of Product

United States

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